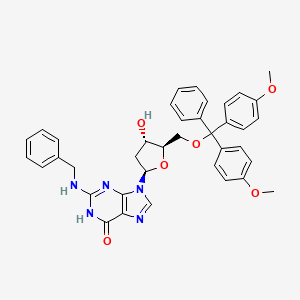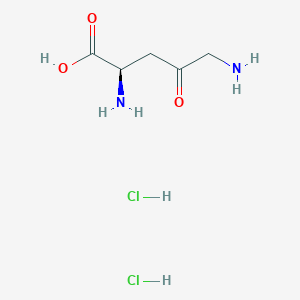
(R)-2,5-Diamino-4-oxopentanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,5-Diamino-4-oxopentanoic acid dihydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of 2,5-diaminopentanoic acid, featuring two amino groups and a keto group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-Diamino-4-oxopentanoic acid dihydrochloride typically involves the reduction of ®-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride . The preparation of ®-3-aminopiperidin-2-one hydrochloride can start from ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2,5-Diamino-4-oxopentanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as hydroxylated, nitrosated, or alkylated compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
®-2,5-Diamino-4-oxopentanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2,5-Diamino-4-oxopentanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2,5-Diamino-4-oxopentanoic acid dihydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
2,5-Diaminopentanoic acid: The parent compound without the keto group, which has different reactivity and applications.
3-Aminopiperidin-2-one hydrochloride: A related compound used in the synthesis of ®-2,5-Diamino-4-oxopentanoic acid dihydrochloride.
Uniqueness
®-2,5-Diamino-4-oxopentanoic acid dihydrochloride is unique due to its chiral nature and the presence of both amino and keto functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C5H12Cl2N2O3 |
|---|---|
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
(2R)-2,5-diamino-4-oxopentanoic acid;dihydrochloride |
InChI |
InChI=1S/C5H10N2O3.2ClH/c6-2-3(8)1-4(7)5(9)10;;/h4H,1-2,6-7H2,(H,9,10);2*1H/t4-;;/m1../s1 |
Clé InChI |
OYEIFWSSHAWONL-RZFWHQLPSA-N |
SMILES isomérique |
C([C@H](C(=O)O)N)C(=O)CN.Cl.Cl |
SMILES canonique |
C(C(C(=O)O)N)C(=O)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



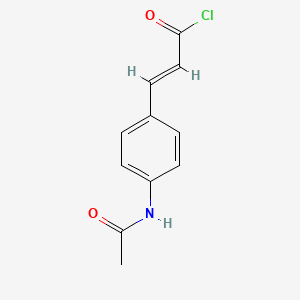

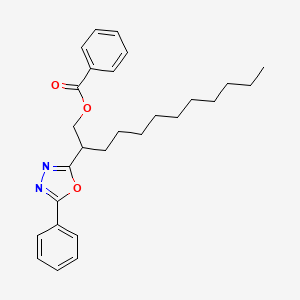
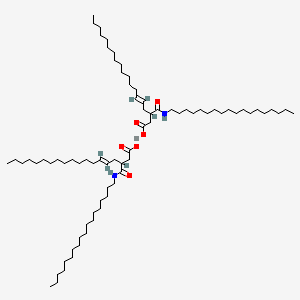
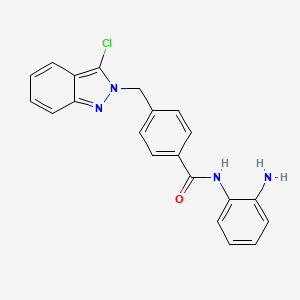

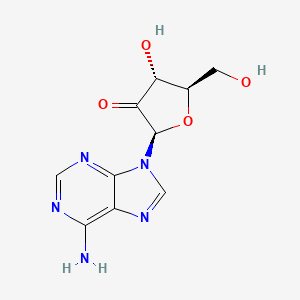
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12934958.png)
![N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12934969.png)
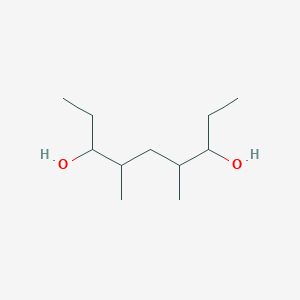
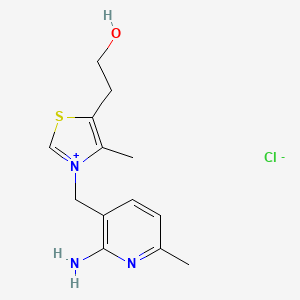
![Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B12934983.png)
